
6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine
Descripción general
Descripción
6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3O2 . It has a molecular weight of 217.65 g/mol.
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine consists of 8 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Transformation of Pyrimidine Derivatives
Ring Transformations and Amination Reactions : Research has explored the reactions of heterocyclic halogeno compounds with nucleophiles, leading to ring transformations and the formation of amino compounds. These studies highlight the chemical versatility and potential for generating new compounds through nucleophilic substitution and rearrangement reactions, which could be relevant for synthesizing derivatives of the specified compound (Hertog, Plas, Pieterse, & Streef, 2010).
Chlorination and Amination of Pyrimidines : Investigations into the chlorination of pyrimidines have demonstrated the impact of substituents on reaction pathways and by-product formation. These findings are pertinent to understanding how structural modifications can influence the reactivity and outcomes of chemical reactions involving pyrimidine cores (Gershon & Grefig, 1984).
Regioselective Reactions : Studies on the regioselective displacement reaction of ammonia with certain chloro-substituted pyrimidines have been conducted, leading to the synthesis of compounds with potential for further functionalization. This research underscores the importance of selective reactions in the synthesis of targeted chemical entities (Doulah et al., 2014).
Applications in Drug Development and Material Science
Antibacterial and Analgesic Activities : Some pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This suggests a potential application of pyrimidine compounds in the development of new pharmacologically active agents (Abu‐Hashem & Youssef, 2011).
Molecular Docking and Drug Design : Research into specific pyrimidine derivatives has involved density functional theory (DFT), molecular docking, and experimental techniques to explore their potential as drug candidates, highlighting the role of these compounds in medicinal chemistry and drug design processes (Aayisha et al., 2019).
Propiedades
IUPAC Name |
6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2/c1-13(5-9(14-2)15-3)8-4-7(10)11-6-12-8/h4,6,9H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLWMKXTCCAZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



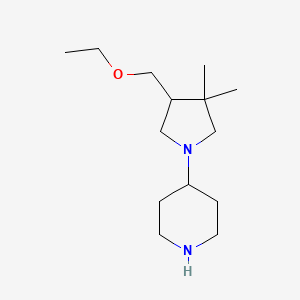
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)

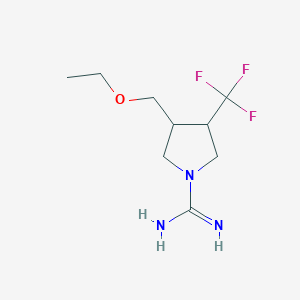
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)
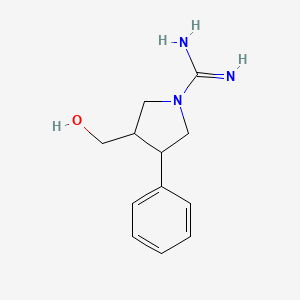
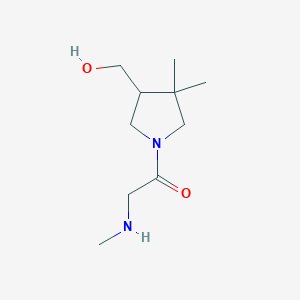
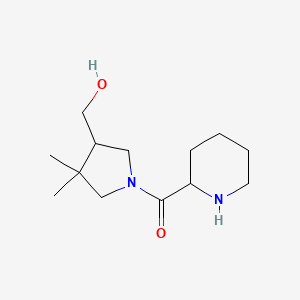
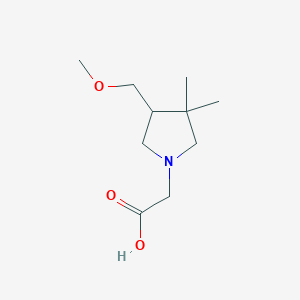
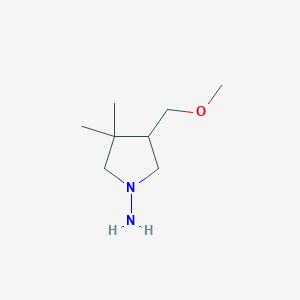

![3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1479139.png)